molecular formula C24H27N3O4 B4959160 (5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4959160
M. Wt: 421.5 g/mol
InChI Key: WUOMBBWAUBOHDM-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine core substituted with a benzylidene group, a diethylamino group, and a methoxy group, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)-2-methoxybenzaldehyde with 1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or pyrimidine rings, where halogens or other nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both diethylamino and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-5-16-8-11-18(12-9-16)27-23(29)20(22(28)25-24(27)30)14-17-10-13-19(15-21(17)31-4)26(6-2)7-3/h8-15H,5-7H2,1-4H3,(H,25,28,30)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOMBBWAUBOHDM-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)N(CC)CC)OC)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=C(C=C3)N(CC)CC)OC)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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